BenchChemオンラインストアへようこそ!

PB01

DPP-4 inhibitor Type 2 diabetes Enzymatic assay

PB01 is a potent DPP-4 inhibitor (IC50 15.66 nM) with a unique dual-action profile, also inhibiting PNP (IC50 1.33 µM). Validated in STZ-nicotinamide diabetic mouse models, it demonstrates glucose-lowering efficacy and a favorable cytotoxicity profile (>100 µM), making it a robust tool for longitudinal metabolic studies. Its dual pharmacology supports research in redox regulation and immune-metabolic interplay.

Molecular Formula C18H21N5O3
Molecular Weight 355.4 g/mol
Cat. No. B2592165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePB01
Molecular FormulaC18H21N5O3
Molecular Weight355.4 g/mol
Structural Identifiers
InChIInChI=1S/C18H21N5O3/c1-20-15-14(16(24)21(2)18(20)25)23(12-13-6-4-3-5-7-13)17(19-15)22-8-10-26-11-9-22/h3-7H,8-12H2,1-2H3
InChIKeyUCNPEYHYXBMSRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Benzyl-1,3-dimethyl-8-morpholin-4-yl-3,7-dihydro-purine-2,6-dione: A Potent DPP-4 Inhibitor with Dual Purine Nucleoside Phosphorylase Activity


7-Benzyl-1,3-dimethyl-8-morpholin-4-yl-3,7-dihydro-purine-2,6-dione (CAS 368434-78-0), also designated PB01, is a synthetic 3,7-dihydro-1H-purine-2,6-dione derivative that functions as a potent inhibitor of dipeptidyl peptidase-4 (DPP-4) with an IC50 of 15.66 nM [1]. Structurally, it belongs to the class of 8-morpholin-4-yl substituted xanthines and additionally exhibits moderate inhibitory activity against purine nucleoside phosphorylase (PNP) with an IC50 of 1.33 µM [2].

Why 7-Benzyl-1,3-dimethyl-8-morpholin-4-yl-3,7-dihydro-purine-2,6-dione Cannot Be Interchanged with Other Xanthine-Based DPP-4 Inhibitors


Within the xanthine-based DPP-4 inhibitor class, subtle structural variations profoundly impact potency, selectivity, and biological efficacy. 7-Benzyl-1,3-dimethyl-8-morpholin-4-yl-3,7-dihydro-purine-2,6-dione (PB01) demonstrates a unique combination of a 7-benzyl substitution and an 8-morpholin-4-yl moiety, which confers an IC50 of 15.66 nM against DPP-4 [1] while retaining a distinct PNP inhibitory profile (IC50 1.33 µM) [2]. In contrast, close structural analogs with altered N-7 substituents exhibit markedly divergent activities, with some showing >100-fold differences in potency or entirely different target engagement [3]. Generic substitution without direct comparative data risks selecting a compound with suboptimal potency, altered selectivity, or uncharacterized off-target effects that compromise experimental reproducibility and translational relevance.

7-Benzyl-1,3-dimethyl-8-morpholin-4-yl-3,7-dihydro-purine-2,6-dione: Quantitative Differentiation Against Key Comparators


DPP-4 Inhibitory Potency of PB01 Compared to Clinically Approved Gliptins

In a direct enzymatic inhibition assay, PB01 (7-benzyl-1,3-dimethyl-8-morpholin-4-yl-3,7-dihydro-purine-2,6-dione) exhibited an IC50 of 15.66 ± 2.546 nM against human recombinant DPP-4, which was statistically comparable to the reference standard linagliptin (IC50 = 15.37 ± 2.481 nM) [1]. This potency is also within the range of the widely prescribed DPP-4 inhibitor sitagliptin, which has a reported IC50 of 18 nM (SD 5.8) under comparable conditions [2].

DPP-4 inhibitor Type 2 diabetes Enzymatic assay

Purine Nucleoside Phosphorylase (PNP) Inhibition: A Differentiating Secondary Activity

Unlike clinically approved DPP-4 inhibitors, PB01 retains measurable inhibitory activity against purine nucleoside phosphorylase (PNP) with an IC50 of 1.33 µM (1.33E+3 nM) in a radiometric assay measuring conversion of [8-14C]-inosine [1]. This value is approximately 37-fold weaker than the potent PNP inhibitor peldesine (IC50 = 36 nM for human RBC PNP) [2], but represents a distinct secondary pharmacology that is absent in comparator DPP-4 inhibitors like sitagliptin and linagliptin, which exhibit >100 µM IC50 values or no detectable PNP inhibition in standard assays [3].

Purine nucleoside phosphorylase Immunomodulation T-cell biology

In Vivo Anti-Diabetic Efficacy of PB01 in an STZ-Nicotinamide Mouse Model

In an STZ-nicotinamide-induced experimental model of type 2 diabetes in mice, treatment with PB01 resulted in a significant decrease in blood serum glucose levels in both acute and chronic dosing studies [1]. The magnitude of glucose reduction was comparable to that achieved with the reference drug linagliptin when administered at equivalent doses [1]. This in vivo validation confirms that the potent in vitro DPP-4 inhibition translates into meaningful pharmacodynamic effects.

In vivo efficacy Type 2 diabetes model Blood glucose

Cellular DPP-4 Expression and Oxidative Stress Modulation

In a high glucose-induced DPP-4 upregulation model using HepG2 cells, PB01 demonstrated comparable protective effects to linagliptin in reducing reactive oxygen species (ROS) generation and mitochondrial superoxide production, while also significantly reducing cellular DPP-4 expression [1]. This cellular activity profile, observed at concentrations consistent with the compound's enzymatic IC50, distinguishes PB01 from simple DPP-4 enzyme inhibitors that may lack this downstream cellular modulation.

Cellular pharmacology Reactive oxygen species DPP-4 expression

Cytotoxicity Profile and Therapeutic Window

PB01 exhibited negligible cytotoxicity in MTT assays up to a concentration of 100 µM, which is >6,000-fold higher than its DPP-4 IC50 of 15.66 nM [1]. This wide therapeutic index in vitro suggests minimal off-target cytotoxicity at concentrations required for robust target engagement, a critical parameter for reliable use in cellular and in vivo studies. In contrast, several structurally related 3,7-dihydro-purine-2,6-dione derivatives in the same study showed varying degrees of cytotoxicity, highlighting that this favorable safety margin is not a class-wide property.

Cytotoxicity Safety pharmacology MTT assay

Molecular Dynamics Stability of PB01-DPP-4 Complex

The docked complex of PB01 with DPP-4 was subjected to 140 ns molecular dynamics simulations alongside linagliptin as a reference [1]. Both compounds maintained stable binding conformations throughout the simulation trajectory, with comparable root-mean-square deviation (RMSD) profiles and consistent key residue interactions. This computational evidence supports the experimental observation that PB01 engages DPP-4 in a binding mode analogous to the clinically validated inhibitor linagliptin, providing structural rationale for its equipotent activity.

Molecular docking Molecular dynamics simulation Binding mode

Optimal Research and Industrial Applications for 7-Benzyl-1,3-dimethyl-8-morpholin-4-yl-3,7-dihydro-purine-2,6-dione


Preclinical Diabetes Research: In Vivo Efficacy Studies in Rodent Models

PB01 is ideally suited as a positive control or investigational compound in STZ-nicotinamide-induced diabetic mouse models, where its glucose-lowering efficacy has been directly validated against linagliptin [1]. Its favorable cytotoxicity profile (>100 µM) and in vivo tolerability support multi-day dosing regimens for chronic efficacy studies, enabling longitudinal assessment of metabolic parameters and pancreatic function.

Cellular Glucotoxicity and Oxidative Stress Mechanistic Studies

In HepG2 hepatocyte models of high glucose-induced stress, PB01 provides a dual-action tool for investigating the interplay between DPP-4 enzymatic inhibition and cellular redox regulation [1]. Researchers can utilize PB01 to dissect whether observed protective effects against ROS and mitochondrial dysfunction stem from direct DPP-4 inhibition or from the compound's secondary pharmacology.

Structure-Activity Relationship (SAR) Optimization of Xanthine-Based DPP-4 Inhibitors

As a representative member of the 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione series, PB01 serves as a benchmark compound for medicinal chemistry programs targeting DPP-4 [1]. Its well-characterized in vitro potency, binding mode validated by molecular dynamics, and in vivo efficacy provide a robust reference point for evaluating novel analogs with modifications at N-1, N-3, C-8, or N-7 positions.

Dual-Target Pharmacology Studies: DPP-4 and Purine Nucleoside Phosphorylase

The unique dual inhibition profile of PB01—potent DPP-4 inhibition (IC50 15.66 nM) combined with moderate PNP inhibition (IC50 1.33 µM) [2]—makes it a valuable chemical probe for exploring the therapeutic potential of simultaneous modulation of metabolic and immune pathways. This is particularly relevant in contexts where both glucose homeostasis and T-cell function are implicated, such as diabetic complications with inflammatory components.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for PB01

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.